
3-(4,6-Dichloropyrimidin-5-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,6-Dichloropyrimidin-5-yl)propanenitrile is a chemical compound with the molecular formula C7H5Cl2N3 and a molecular weight of 202.04 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6 on the pyrimidine ring and a propanenitrile group at position 5.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4,6-dichloropyrimidine with a suitable nitrile source under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may involve the use of catalysts and solvents to facilitate the reaction and subsequent purification steps to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4,6-Dichloropyrimidin-5-yl)propanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted pyrimidine derivatives.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids.
Applications De Recherche Scientifique
3-(4,6-Dichloropyrimidin-5-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mécanisme D'action
The mechanism of action of 3-(4,6-Dichloropyrimidin-5-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,6-Dichloropyrimidine-5-carbonitrile
- 4,6-Dichloro-5-pyrimidinecarbonitrile
- 4,6-Dichloro-5-cyanopyrimidine
Uniqueness
3-(4,6-Dichloropyrimidin-5-yl)propanenitrile is unique due to the presence of the propanenitrile group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug development .
Propriétés
Formule moléculaire |
C7H5Cl2N3 |
|---|---|
Poids moléculaire |
202.04 g/mol |
Nom IUPAC |
3-(4,6-dichloropyrimidin-5-yl)propanenitrile |
InChI |
InChI=1S/C7H5Cl2N3/c8-6-5(2-1-3-10)7(9)12-4-11-6/h4H,1-2H2 |
Clé InChI |
KCOAJQDHGLGIIL-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(C(=N1)Cl)CCC#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-hydroxy-2-methyl-4-oxo-6-[(3R,5S,7R,10R,12R,13S,14S,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B15145141.png)

![3-chloro-4-fluoro-N-[[4-[[(2,3,4,5,6-pentadeuteriobenzoyl)amino]carbamoyl]phenyl]methyl]benzenesulfonamide](/img/structure/B15145147.png)
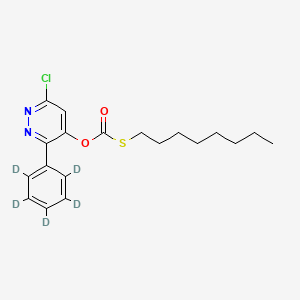
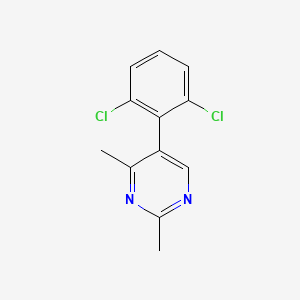
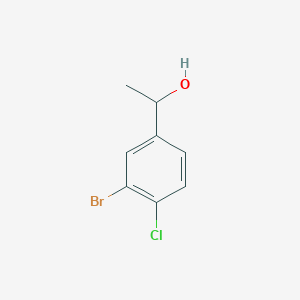

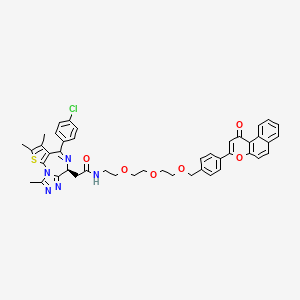
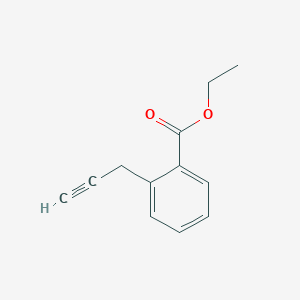
![bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate;hydrochloride](/img/structure/B15145210.png)
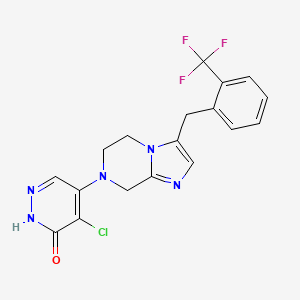
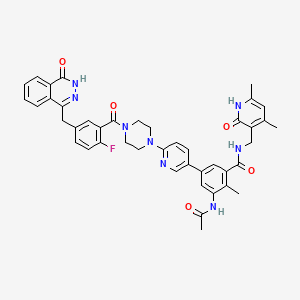
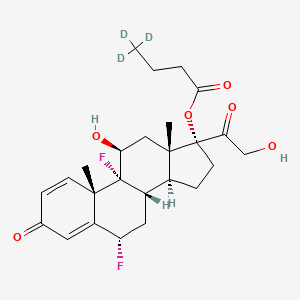
![4-hydroxybenzenesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol](/img/structure/B15145240.png)
